molecular formula C8H6F3NS2 B13591800 4-((Trifluoromethyl)thio)benzothioamide

4-((Trifluoromethyl)thio)benzothioamide

Cat. No.: B13591800
M. Wt: 237.3 g/mol
InChI Key: UEZJWWJCPKJPTB-UHFFFAOYSA-N
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Description

4-((Trifluoromethyl)thio)benzothioamide is an organic compound with the molecular formula C8H6F3NS. It is known for its unique chemical structure, which includes a trifluoromethylthio group attached to a benzothioamide core. This compound is used as an intermediate in organic synthesis and has various applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((Trifluoromethyl)thio)benzothioamide typically involves the reaction of trifluoromethanesulfanylamide with 2-(2-alkynyl)benzenesulfonamide under mild conditions. This reaction incorporates the trifluoromethylthio group into the benzothioamide scaffold, resulting in moderate to good yields .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods often involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-((Trifluoromethyl)thio)benzothioamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres .

Major Products Formed

Major products formed from these reactions include sulfoxides, sulfones, thiols, and amines, depending on the specific reaction and conditions used .

Scientific Research Applications

4-((Trifluoromethyl)thio)benzothioamide has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-((Trifluoromethyl)thio)benzothioamide involves its interaction with specific molecular targets and pathways. The trifluoromethylthio group is known to enhance the compound’s lipophilicity and metabolic stability, which can influence its biological activity. The exact molecular targets and pathways are still under investigation, but the compound’s unique structure suggests it may interact with enzymes and receptors involved in various biological processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-((Trifluoromethyl)thio)benzothioamide include:

Uniqueness

What sets this compound apart from similar compounds is its specific trifluoromethylthio group, which imparts unique chemical and biological properties.

Properties

Molecular Formula

C8H6F3NS2

Molecular Weight

237.3 g/mol

IUPAC Name

4-(trifluoromethylsulfanyl)benzenecarbothioamide

InChI

InChI=1S/C8H6F3NS2/c9-8(10,11)14-6-3-1-5(2-4-6)7(12)13/h1-4H,(H2,12,13)

InChI Key

UEZJWWJCPKJPTB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=S)N)SC(F)(F)F

Origin of Product

United States

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